molecular formula C14H14N4OS B2863276 1,5-dimethyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide CAS No. 1019105-75-9

1,5-dimethyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide

Cat. No. B2863276
CAS RN: 1019105-75-9
M. Wt: 286.35
InChI Key: OTGVOALLHZSXQS-PFONDFGASA-N
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Description

The compound is a derivative of benzothiazole . Benzothiazoles are a class of heterocyclic compounds that have gained significant attention due to their broad spectrum of important bioactivities . They have been reported to serve as potent non-sedative anxiolytics, powerful anticancer agents, PET imaging probes of β-amyloid plaques in the brains of Alzheimer’s patients, kinase inhibitors, and antimicrobially active molecules .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR, and mass spectral data .

Scientific Research Applications

Antibacterial Agents

A study on the design, synthesis, and QSAR studies of novel analogs, including pyrazole derivatives with antibacterial activity, highlighted the potential of such compounds against various bacterial strains. Two compounds in particular showed promising activity against Staphylococcus aureus and Bacillus subtilis, indicating the potential of pyrazole derivatives in developing new antibacterial agents (Palkar et al., 2017).

Cytotoxic Activity

Another research focused on carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrated potent cytotoxicity against various cancer cell lines, suggesting the role of such compounds in cancer therapy (Deady et al., 2003).

Cycloaddition Reactions

Research into cycloadditions to pyrrolo[1,2-c]thiazoles and pyrazolo[1,5-c]thiazoles explored the reactivity of these compounds in forming new chemical bonds, highlighting their importance in synthetic organic chemistry (Sutcliffe et al., 2000).

Synthesis and Mechanism Studies

A study on the synthesis and molecular modeling of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents provides an example of the application of pyrazole derivatives in medicinal chemistry and drug design. The compounds exhibited significant effects against cancer cell lines, underlining the potential of pyrazole-based compounds in therapeutic applications (Nassar et al., 2015).

Mechanism of Action

Benzothiazole derivatives have been evaluated for anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring showed the highest IC50 values for COX-1 inhibition .

Safety and Hazards

While the specific safety and hazards of “1,5-dimethyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide” are not available, it’s worth noting that benzothiazole derivatives can cause serious eye irritation, respiratory irritation, and skin irritation .

properties

IUPAC Name

1,5-dimethyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-9-8-10(16-18(9)3)13(19)15-14-17(2)11-6-4-5-7-12(11)20-14/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGVOALLHZSXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N=C2N(C3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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